molecular formula C17H22ClNO B562540 Atomoxetine-d3, Hydrochloride CAS No. 1217776-38-9

Atomoxetine-d3, Hydrochloride

货号: B562540
CAS 编号: 1217776-38-9
分子量: 294.837
InChI 键: LUCXVPAZUDVVBT-NZDFJUHXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atomoxetine-d3, Hydrochloride is a deuterated form of Atomoxetine Hydrochloride, which is a selective norepinephrine reuptake inhibitor. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterated form, Atomoxetine-d3, is often used as an internal standard in mass spectrometry for the quantification of Atomoxetine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Atomoxetine Hydrochloride involves several steps. Initially, a hydroxyl derivative is chlorinated using thionyl chloride and dry hydrochloric acid in the presence of chloroform. The resulting intermediate is then crystallized in acetone to yield another intermediate, which undergoes further arylation to produce Atomoxetine. The non-racemic form of Atomoxetine is achieved by resolution with L-mandelic acid to form a mandelate salt, which is finally converted into Atomoxetine Hydrochloride .

Industrial Production Methods

In industrial settings, the synthesis of Atomoxetine Hydrochloride follows a similar route but is optimized for large-scale production. High-performance liquid chromatography (HPLC) is often used to monitor the purity and identify any impurities that may form during the synthesis .

化学反应分析

Types of Reactions

Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include cytochrome P450 enzymes.

    Substitution: Strong nucleophiles and appropriate solvents are used.

Major Products Formed

相似化合物的比较

Similar Compounds

Uniqueness

Atomoxetine-d3, Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its use as an internal standard in mass spectrometry. Unlike stimulant medications, it has a lower potential for abuse and is effective in increasing norepinephrine and dopamine levels specifically in the prefrontal cortex .

生物活性

Atomoxetine-d3 hydrochloride is a deuterated form of atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD). The biological activity of atomoxetine-d3 is significant as it retains the pharmacological properties of atomoxetine while allowing for enhanced tracking in pharmacokinetic studies due to the incorporation of deuterium. This article explores the biological activity, pharmacodynamics, and clinical implications of atomoxetine-d3 hydrochloride, supported by empirical data and case studies.

Atomoxetine functions by selectively inhibiting the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for improving attention and reducing hyperactive behaviors in ADHD patients. Atomoxetine has minimal affinity for other neurotransmitter receptors, which contributes to its safety profile compared to traditional stimulant medications.

Pharmacokinetics

The pharmacokinetic profile of atomoxetine-d3 is influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for its metabolism. Variability in CYP2D6 activity can lead to significant differences in drug exposure among individuals:

Metabolizer Type AUC (ng·h/mL) Cmax (ng/mL) Half-life (h)
Extensive Metabolizers (EM)60-703521.6
Poor Metabolizers (PM)600-70017531.5

These differences necessitate careful dosing considerations, particularly in populations with a higher prevalence of poor metabolizers .

Cellular Studies

Research indicates that atomoxetine can induce oxidative stress and alter mitochondrial function in neuron-like cells. In a study involving SH-SY5Y cells, exposure to high concentrations of atomoxetine resulted in increased reactive oxygen species (ROS), cell death, and alterations in mitochondrial dynamics. Notably, doses of 20 and 50 μM led to significant increases in autophagy markers, suggesting a dual effect on cellular health .

Clinical Efficacy

Atomoxetine has been shown to be effective in reducing ADHD symptoms across various clinical studies. In a randomized controlled trial involving children and adolescents, atomoxetine demonstrated statistically significant improvements compared to placebo on the ADHD Rating Scale (ADHD-RS) total scores:

Study Participants Duration Efficacy Measure Outcome
Michelson et al. (2003)29112 weeksADHD-RS Total Scorep < 0.001
Phase III Trial 22810 weeksCGI-ADHD-S Scorep = 0.003

In these studies, atomoxetine was well-tolerated with common side effects including nausea and insomnia, which typically resolved over time .

Case Studies

Several case reports highlight the efficacy of atomoxetine when used as an adjunct therapy for patients with comorbid psychiatric conditions. For instance, a case study documented significant improvements in ADHD symptoms when atomoxetine was combined with selective serotonin reuptake inhibitors (SSRIs), demonstrating its versatility in complex clinical scenarios .

Safety Profile

Atomoxetine's safety profile is generally favorable compared to stimulant medications. Common adverse effects include gastrointestinal disturbances and sleep-related issues; however, serious side effects are rare. Monitoring for cardiovascular effects is recommended due to potential increases in blood pressure and heart rate observed during treatment .

属性

IUPAC Name

(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-NZDFJUHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。